

Spectroscopic data of (R)-(-)-1-Indanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-1-Indanol

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An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Indanol

This guide provides a comprehensive analysis of the spectroscopic data for **(R)-(-)-1-Indanol** (CAS No: 697-64-3), a crucial chiral building block in asymmetric synthesis and pharmaceutical development. Understanding its distinct spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings. This document moves beyond a simple data repository to offer insights into the causality of experimental choices and the interpretation of the resulting spectra, reflecting field-proven expertise.

Molecular Structure and Spectroscopic Overview

(R)-(-)-1-Indanol is a secondary alcohol built upon an indane framework, with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. [1] The molecule's stereocenter at the C1 position dictates its chiroptical properties, though standard NMR, IR, and MS techniques in achiral environments will not differentiate it from its (S)-enantiomer. The structural rigidity of the fused ring system and the presence of both aliphatic and aromatic regions give rise to a well-defined and interpretable spectroscopic profile.

Herein, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, which collectively provide an unambiguous fingerprint of the molecule.

Caption: Molecular structure of (R)-(-)-1-Indanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **(R)-(-)-1-Indanol**. Spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic and aliphatic regions are clearly distinguished.

Table 1: ^1H NMR Data for 1-Indanol (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55 - 7.20	m	4H	Ar-H
5.25	t	1H	H-1 (CH-OH)
3.05	m	1H	H-3 (one of CH_2)
2.85	m	1H	H-3 (one of CH_2)
2.50	m	1H	H-2 (one of CH_2)
2.15	s (broad)	1H	-OH

| 1.95 | m | 1H | H-2 (one of CH_2) |

Interpretation & Causality:

- Aromatic Protons (7.55-7.20 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region, characteristic of aromatic systems. Their exact shifts and coupling patterns depend on their position relative to the fused aliphatic ring.
- Carbinol Proton (H-1, ~5.25 ppm): The proton attached to the same carbon as the hydroxyl group (C1) is significantly deshielded by the adjacent oxygen atom, appearing as a triplet due to coupling with the two neighboring protons on C2.

- Aliphatic Protons (1.95-3.05 ppm): The two pairs of diastereotopic methylene protons at the C2 and C3 positions give rise to complex multiplets. The protons at C3, being adjacent to the aromatic ring (benzylic), are further downfield than those at C2.
- Hydroxyl Proton (~2.15 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[\[2\]](#)

Table 2: ¹³C NMR Data for 1-Indanol (CDCl₃)

Chemical Shift (δ) ppm	Assignment
145.01	C-7a (Ar-C)
143.16	C-3a (Ar-C)
128.03	Ar-CH
126.51	Ar-CH
124.69	Ar-CH
124.27	Ar-CH
75.98	C-1 (CH-OH)
35.58	C-2 (CH ₂)

| 29.71 | C-3 (CH₂) |

Interpretation & Causality:

- Aromatic Carbons (124-145 ppm): Six signals are observed in the aromatic region. Two are quaternary carbons (C-3a and C-7a) at the ring junction, appearing further downfield and with lower intensity. The other four are protonated aromatic carbons.[\[2\]](#)

- Carbinol Carbon (C-1, ~75.98 ppm): The C1 carbon, directly bonded to the electronegative oxygen, is the most downfield signal in the aliphatic region.[2]
- Aliphatic Carbons (29-36 ppm): The C2 and C3 methylene carbons are found in the typical aliphatic region of the spectrum. The benzylic C3 carbon is slightly deshielded compared to a standard aliphatic CH_2 group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For 1-indanol, the key features are the hydroxyl and the aromatic C-H and C=C bonds.[3]

Table 3: Key IR Absorption Bands for 1-Indanol

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3350	Strong, Broad	O-H stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H stretch	Aromatic C-H
3000 - 2850	Medium	C-H stretch	Aliphatic C-H
~1600, ~1470	Medium-Weak	C=C stretch	Aromatic Ring
~1050	Strong	C-O stretch	Secondary Alcohol

| ~750 | Strong | C-H bend | Ortho-disubstituted Benzene |

Interpretation & Causality:

- O-H Stretch (~3350 cm^{-1}): The most prominent feature is the broad, strong absorption band for the hydroxyl group. The broadening is a direct result of intermolecular hydrogen bonding, a key validation checkpoint for alcohols in the condensed phase.
- C-H Stretches (2850-3100 cm^{-1}): The spectrum is bifurcated in this region. Absorptions just above 3000 cm^{-1} are characteristic of aromatic C-H stretching, while those just below 3000 cm^{-1} are from the aliphatic C-H bonds of the five-membered ring.

- C-O Stretch ($\sim 1050 \text{ cm}^{-1}$): The strong band in the fingerprint region confirms the presence of a C-O single bond, characteristic of a secondary alcohol.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Table 4: Major Mass Spectrometry Peaks (Electron Ionization) for 1-Indanol

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
134	~40	$[\text{M}]^+$ (Molecular Ion)
116	~100	$[\text{M} - \text{H}_2\text{O}]^+$
115	~50	$[\text{M} - \text{H}_2\text{O} - \text{H}]^+$

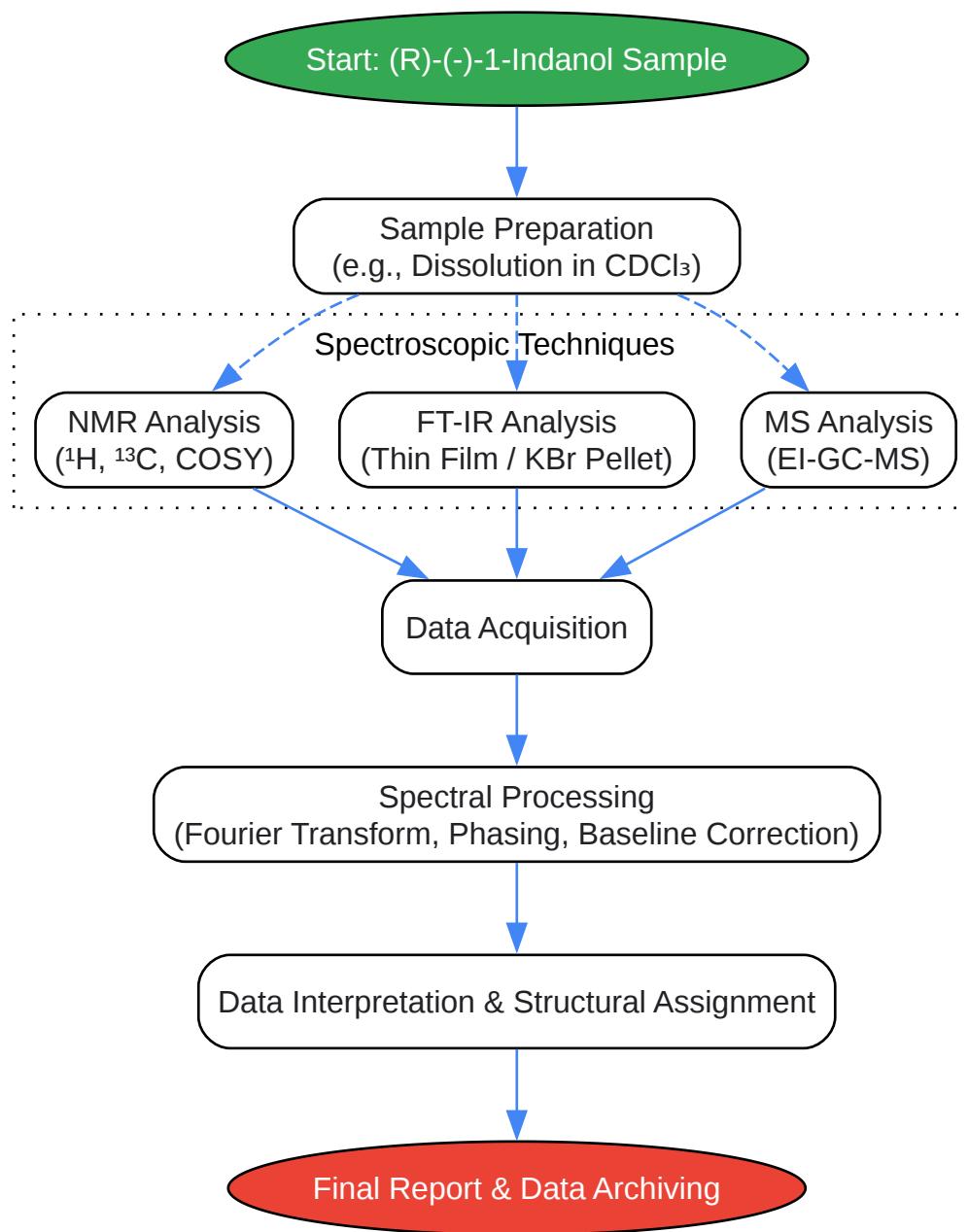
| 91 | ~30 | $[\text{C}_7\text{H}_7]^+$ (Tropylium ion) |

Interpretation & Causality:

- Molecular Ion ($[\text{M}]^+$, m/z 134): The peak at m/z 134 corresponds to the intact molecule minus one electron, confirming the molecular weight of 134.18 g/mol .[5][6]
- Base Peak ($[\text{M} - \text{H}_2\text{O}]^+$, m/z 116): The most abundant fragment (base peak) results from the characteristic loss of a water molecule (18 Da) from the molecular ion. This is a classic fragmentation pathway for alcohols, driven by the formation of a stable indene radical cation. [5][6]
- Tropylium Ion ($[\text{C}_7\text{H}_7]^+$, m/z 91): The presence of a peak at m/z 91 is a common feature for compounds containing a benzyl group, corresponding to the highly stable tropylium cation.[5]

Experimental Methodologies

The trustworthiness of spectroscopic data is underpinned by robust and well-defined experimental protocols.



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Caption: Generalized workflow for the spectroscopic analysis of **(R)-(-)-1-Indanol**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(R)-(-)-1-Indanol** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024) and a longer relaxation delay (5 seconds) are required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of **(R)-(-)-1-Indanol** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 32 scans are co-added at a resolution of 4 cm^{-1} to ensure a high signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **(R)-(-)-1-Indanol** (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

- Instrumentation: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.
- Ionization and Analysis: In the ion source, the sample is bombarded with a beam of electrons (standard energy of 70 eV) to induce ionization and fragmentation (Electron Ionization - EI). The resulting ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

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- To cite this document: BenchChem. [Spectroscopic data of (R)-(-)-1-Indanol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588849#spectroscopic-data-of-r-1-indanol-nmr-ms>

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